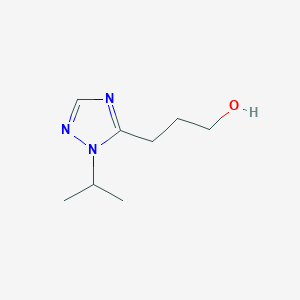

3-(1-Isopropyl-1h-1,2,4-triazol-5-yl)propan-1-ol

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

3-(2-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C8H15N3O/c1-7(2)11-8(4-3-5-12)9-6-10-11/h6-7,12H,3-5H2,1-2H3 |

InChI Key |

WENPRIYTMUMXIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=NC=N1)CCCO |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol typically involves the construction of the 1,2,4-triazole ring followed by functionalization at the 1- and 5-positions. The key steps generally include:

- Formation of the 1,2,4-triazole core via cyclization reactions involving hydrazine derivatives or aminoguanidine.

- Introduction of the isopropyl substituent at the N-1 position by alkylation.

- Attachment or formation of the propanol side chain at the C-5 position, often via nucleophilic substitution or reduction steps.

Specific Preparation Routes

Alkylation of 1,2,4-Triazole Derivatives

One common approach involves the reaction of 1,2,4-triazole or its derivatives with isopropyl halides or related alkylating agents to selectively introduce the isopropyl group at the N-1 position. This is often performed under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as acetone or dimethylformamide (DMF).

Construction of the Propanol Side Chain

The propanol moiety can be introduced through several pathways:

- Reduction of corresponding ketones or esters: For example, reduction of 3-(1-isopropyl-1H-1,2,4-triazol-5-yl)propan-1-one with lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) yields the corresponding propanol derivative.

- Nucleophilic substitution: Using halogenated propanol derivatives (e.g., 3-bromopropanol) reacting with the triazole anion to form the C-5 substituted product.

Cyclization Approaches via Guanidine Derivatives

According to research on related 1,2,4-triazole derivatives, aminoguanidine hydrochloride reacts with appropriate succinic anhydride derivatives to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can be further functionalized to obtain the target compound. Microwave-assisted synthesis is sometimes employed to improve yields and reduce reaction times.

Patent-Reported Methods

A Spanish patent (ES2020785A6) describes a process for obtaining 1,3-bis(1H-1,2,4-triazol-1-yl)-propan-2-one, which is structurally related and can serve as an intermediate for triazole antifungal agents. The process involves:

- Reacting a ketal of 1,3-dihaloacetone with an alkaline salt of 1H-1,2,4-triazole in an organic solvent with a catalyst at 80–200 °C.

- Hydrolysis of the ketal group in concentrated mineral acid to yield the ketone intermediate.

This methodology could be adapted for the synthesis of 3-(1-isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol by subsequent functional group transformations such as reduction of the ketone to the alcohol and selective N-alkylation to introduce the isopropyl group.

Synthesis via Bromination and Nucleophilic Substitution

Another approach, related to fluconazole synthesis (a triazole antifungal), involves:

- Bromination of an isopropyl-substituted aromatic or aliphatic precursor to introduce reactive bromine atoms.

- Conversion of brominated intermediates to triazole derivatives by reaction with 1,2,4-triazole in the presence of potassium carbonate.

- Functionalization of the side chain (e.g., olefin functionalization, ester reduction) to yield alcohol derivatives.

Though this process is more complex, it provides a high-yielding route to triazole derivatives with isopropyl substituents and propanol side chains.

Mitsunobu Reaction and Reduction Route

A synthetic sequence involving Mitsunobu reaction followed by reduction was reported for related triazole analogs:

- Mitsunobu reaction between chiral alcohols and phenols to introduce substituents.

- Reduction of intermediates with DIBAL-H to convert esters or ketones to alcohols.

- Further functionalization such as tosylation and nucleophilic substitution to install azide or triazole groups.

While this method is more commonly applied to 1,2,3-triazoles, the principles can be adapted for 1,2,4-triazole derivatives with isopropyl and propanol substituents.

Comparative Data Table of Preparation Methods

Research Findings and Perspectives

- The alkylation of 1,2,4-triazole under basic conditions remains the most direct and widely used method to introduce the isopropyl group at N-1, ensuring regioselectivity.

- The reduction of ketone intermediates to alcohols is a reliable step to obtain the propanol side chain, with lithium aluminum hydride and DIBAL-H being the reagents of choice.

- Microwave-assisted cyclization offers a promising route for rapid synthesis of triazole derivatives, especially when amide or amino substituents are involved, though its application to the specific target compound requires further optimization.

- The bromination followed by nucleophilic substitution approach, while more complex, allows for functional group manipulations that can be tailored to generate a variety of triazole derivatives, including the target compound.

- The Mitsunobu reaction strategy provides stereochemical control and versatility but involves more steps and reagents, making it less straightforward for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

Oxidation: The major products include ketones or aldehydes.

Reduction: The major products are reduced triazole derivatives.

Substitution: The major products depend on the substituent introduced, such as halides or amines.

Scientific Research Applications

3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The isopropyl group may contribute to the compound’s lipophilicity, affecting its distribution within biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol with structurally or functionally related compounds, emphasizing differences in molecular properties, biological activity, and applications.

Key Observations:

Heterocyclic Core Modifications: Replacement of the 1,2,4-triazole with imidazole (as in 3-(1H-imidazol-5-yl)propan-1-ol) introduces additional hydrogen-bonding capacity, critical for antifungal activity .

Functional Group Impact: The propanol chain in the target compound and its analogs enhances solubility, whereas piperidine () or benzoxazepin () moieties improve lipophilicity and target engagement .

Biological Activity Trends :

- Triazole-containing compounds (e.g., GDC-0326) show strong kinase inhibition, while imidazole derivatives excel in antifungal applications .

- Structural rigidity (e.g., benzoxazepin in GDC-0326) correlates with high potency in enzyme inhibition .

Research Findings and Implications

- Antifungal Potential: The propanol-heterocycle scaffold (e.g., imidazolylindol-propanol in ) demonstrates exceptional antifungal activity (CMI = 0.001 μg/mL), suggesting that 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol could be optimized for similar applications .

- Kinase Inhibition: The benzoxazepin-triazole analog GDC-0326 highlights the importance of fused aromatic systems in achieving nanomolar-level kinase inhibition, a feature absent in the simpler propanol-triazole structure .

- Structural Flexibility : Piperidine- and oxadiazole-containing analogs () underscore the role of conformational flexibility in modulating bioavailability and target selectivity .

Biological Activity

3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol is a compound that belongs to the triazole class of chemicals, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

- Chemical Formula : C7H11N3O

- Molecular Weight : 153.18 g/mol

- CAS Number : 153334-26-0

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol has been evaluated for its effectiveness against various bacterial strains, particularly those classified under the ESKAPE pathogens, which are known for their antibiotic resistance.

Case Study: ESKAPE Pathogens

A study conducted on similar triazole compounds demonstrated that certain derivatives were effective against ESKAPE pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 2 µg/mL to 10 µg/mL, indicating potent antibacterial activity comparable to established antibiotics like ciprofloxacin .

| Pathogen | MIC (µg/mL) | Comparison Drug (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 3 | 1 |

| Klebsiella pneumoniae | 4 | 2 |

| Acinetobacter baumannii | 5 | 3 |

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown promising results against various fungal strains in preliminary assays.

Research Findings

In vitro studies have indicated that the compound effectively inhibits the growth of fungi such as Candida albicans and Aspergillus niger. The inhibition zones measured in agar diffusion tests were significant, suggesting a potential application in antifungal therapies.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol have demonstrated cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A specific study evaluated a series of triazole derivatives against human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed that some derivatives had IC50 values as low as 27.3 µM against T47D breast cancer cells and 6.2 µM against HCT116 cells . This indicates that the biological activity of triazoles may extend into cancer treatment.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 27.3 | Cisplatin |

| HCT116 | 6.2 | Doxorubicin |

Q & A

Basic: What are the recommended synthetic routes for 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol, and how are intermediates characterized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the triazole core via cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition) using an alkyne and an azide precursor.

- Step 2: Alkylation of the triazole with 3-chloropropan-1-ol or a propanol derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanol chain.

- Step 3: Purification via recrystallization or column chromatography.

Characterization Methods:

- NMR (¹H/¹³C): To confirm regioselectivity of the triazole ring and substitution patterns.

- Mass Spectrometry (HRMS): For molecular weight validation.

- X-ray Crystallography (SHELX): To resolve ambiguities in tautomeric forms or stereochemistry .

Basic: What structural features of this compound influence its reactivity in medicinal chemistry?

Answer:

Key structural elements include:

- Triazole Ring: Acts as a bioisostere for amide bonds, enhancing metabolic stability and hydrogen-bonding interactions with biological targets.

- Propanol Chain: Provides a flexible linker for derivatization (e.g., esterification, etherification).

- Isopropyl Group: Enhances lipophilicity and influences steric interactions during enzyme binding .

Basic: What biological targets are associated with this compound, and how are initial activity assays designed?

Answer:

Triazole derivatives are known to target:

- Cytochrome P450 Enzymes (e.g., CYP51): Critical in fungal ergosterol biosynthesis.

- Kinases (e.g., PI3Kα): Inhibition studied via competitive binding assays.

Assay Design:

- Microplate-based IC₅₀ Determination: Use fluorescent substrates (e.g., resorufin) for real-time activity monitoring.

- Dose-response curves with positive controls (e.g., fluconazole for antifungal assays) .

Advanced: How can stereochemical outcomes during synthesis be controlled or analyzed?

Answer:

- Chiral Chromatography: Separate enantiomers using columns like Chiralpak® IA/IB.

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings for stereoselective alkylation.

- Circular Dichroism (CD): Confirm absolute configuration of intermediates .

Advanced: How to resolve contradictions in solubility data versus bioactivity in preclinical studies?

Answer:

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride).

- Structure-Activity Relationship (SAR) Analysis: Modify the propanol chain (e.g., ester prodrugs) to balance lipophilicity and solubility.

- Molecular Dynamics Simulations: Predict binding modes under varying solubility conditions .

Advanced: What enzymatic assays are suitable for mechanistic studies of its inhibition?

Answer:

- Time-dependent Inhibition Assays: Pre-incubate the compound with the enzyme to assess irreversible binding.

- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics.

- Crystallographic Studies (SHELX): Resolve inhibitor-enzyme complexes to identify key interactions .

Advanced: How does tautomerism of the triazole ring affect reactivity and analytical data interpretation?

Answer:

- Tautomeric Forms: The 1H-1,2,4-triazole exists in equilibrium between 1H and 2H tautomers.

- Impact on Reactivity: Tautomers may exhibit differing nucleophilicities (e.g., alkylation at N1 vs. N4).

- Detection Methods: Low-temperature NMR or X-ray crystallography to "freeze" tautomeric states .

Advanced: What strategies are recommended for impurity profiling during scale-up?

Answer:

- HPLC-MS/MS: Identify byproducts (e.g., dealkylated triazole or hydroxylated derivatives).

- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to predict stability issues.

- Process Analytical Technology (PAT): Monitor reactions in real-time to minimize impurities .

Advanced: How to design SAR studies for optimizing antifungal activity?

Answer:

- Substituent Variation: Modify the isopropyl group (e.g., cyclopropyl or tert-butyl) to assess steric effects.

- Propanol Chain Derivatization: Introduce ether or ester groups to modulate logP.

- In Silico Docking (AutoDock Vina): Predict binding affinities to CYP51 mutants .

Advanced: What challenges arise in crystallographic refinement of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.